1,2-Dichloro-4-fluoro-5-methylbenzene
Overview
Description
1,2-Dichloro-4-fluoro-5-methylbenzene is an aromatic compound with the molecular formula C7H5Cl2F It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of toluene derivatives under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and a halogen source like chlorine gas (Cl2) or fluorine gas (F2).
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as Friedel-Crafts acylation, followed by halogenation and subsequent purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
1,2-Dichloro-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology and Medicine: The compound is studied for its potential biological activity and its role in the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dichloro-4-fluoro-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific pathways. These interactions can result in various biological effects, depending on the context and the specific targets involved .
Comparison with Similar Compounds
1,2-Dichloro-4-fluoro-5-nitrobenzene: Similar in structure but with a nitro group instead of a methyl group.
1,2-Dichloro-4-fluoro-5-bromobenzene: Contains a bromine atom instead of a methyl group.
1,2-Dichloro-4-fluoro-5-iodobenzene: Contains an iodine atom instead of a methyl group.
Uniqueness: 1,2-Dichloro-4-fluoro-5-methylbenzene is unique due to the presence of both chlorine and fluorine atoms along with a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALPDCZIOJQOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378847 | |
Record name | 1,2-dichloro-4-fluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203059-79-4 | |
Record name | 1,2-dichloro-4-fluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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